![molecular formula C11H18O3S B13069693 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13069693.png)
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S. It is characterized by a spirocyclic structure, which includes an oxaspiro ring and an ethylsulfanyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring through a cyclization reaction, followed by the introduction of the ethylsulfanyl group via a substitution reaction. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
- 2-(Propylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
- 2-(Butylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Uniqueness
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H18O3S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O3S/c1-2-15-11(9(12)13)7-10(8-11)3-5-14-6-4-10/h2-8H2,1H3,(H,12,13) |
Clave InChI |
OPVFWHIJQQHGMC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC2(C1)CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


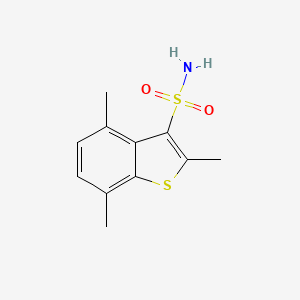

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
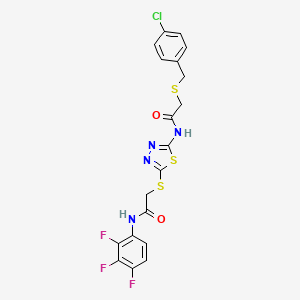
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
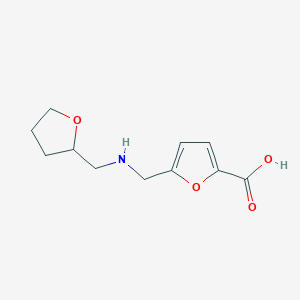
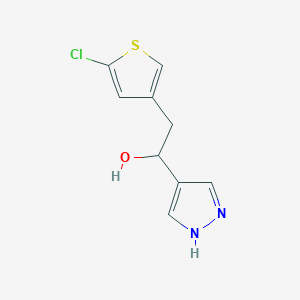
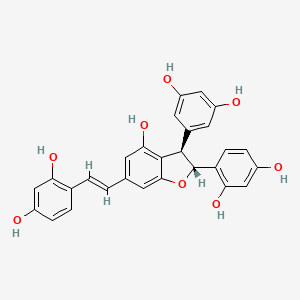
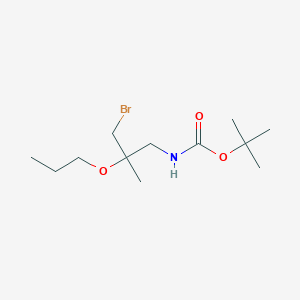
![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)
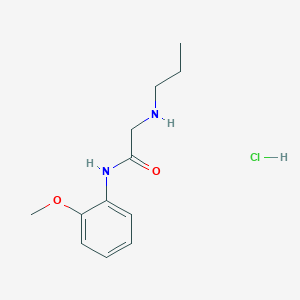
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
